3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-25-17-5-4-15(10-13(17)2)27(23,24)22-9-6-14(12-22)26-18-16(11-19)20-7-8-21-18/h4-5,7-8,10,14H,3,6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMXAPAJQFXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a sulfonyl group attached to the pyrrolidine ring, which could potentially increase the compound’s reactivity and selectivity towards its targets . The ethoxy and methyl groups attached to the phenyl ring could potentially enhance the compound’s lipophilicity, which could improve its ability to cross cell membranes and increase its bioavailability .
The compound’s pharmacokinetics would depend on various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition. In general, the compound would need to be absorbed into the body, distributed to its site of action, metabolized, and eventually excreted .
The compound’s action environment would depend on the specific biological context in which it is used. Factors such as pH, temperature, presence of other molecules, and cellular conditions could influence the compound’s action, efficacy, and stability .
Biological Activity
3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring with a carbonitrile group and a sulfonyl-pyrrolidine moiety, which contributes to its unique reactivity and biological interactions. The presence of the ethoxy and methyl groups on the phenyl ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Modulation : The compound may interact with cell surface receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : In cancer cells, it has been observed to induce programmed cell death through specific apoptotic pathways.
Biological Activities
Research indicates that 3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits several important biological activities:
- Antitumor Activity : Similar compounds in the pyrazole class have shown significant antitumor properties. For instance, pyrazole derivatives have demonstrated inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among sulfonyl-containing compounds. This activity could be beneficial in treating conditions characterized by excessive inflammation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
Case Study 1: Antitumor Activity
A study involving pyrazole derivatives revealed that certain compounds exhibited cytotoxic effects in breast cancer cell lines. The combination of these pyrazoles with standard chemotherapy agents like doxorubicin showed enhanced efficacy, indicating a potential synergistic effect .
Case Study 2: Anti-inflammatory Research
Research on thiazolidine derivatives, which share structural similarities with our compound, demonstrated significant anti-inflammatory effects in preclinical models. These findings suggest that modifications to the structure can lead to enhanced therapeutic profiles .
Comparative Analysis
The table below summarizes the biological activities of 3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile compared to similar compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | Moderate | Potential | Promising |
| Pyrazole Derivative A | High | Moderate | Moderate |
| Thiazolidine Derivative B | Low | High | Low |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs lie in the sulfonyl substituent and the heterocyclic core. Below is a comparative analysis:
Key Observations :
Hypotheses for the Target Compound :
- The 4-ethoxy-3-methylphenyl group may confer moderate metabolic stability compared to dimethylamino or ethylsulfonyl analogs.
- Its pyrazine core could enable interactions with kinase ATP-binding pockets, similar to reported CHK1 inhibitors .
Q & A
Q. Table 1: Comparison of Oxidative Ring-Closure Conditions
| Parameter | NaOCl in Ethanol | DDQ in Dichloromethane |
|---|---|---|
| Yield | 73% | 65% (reported in literature) |
| Reaction Time | 3 hours | 12 hours |
| Environmental Impact | Low (green solvent) | High (toxic oxidant) |
What spectroscopic techniques are critical for characterizing intermediates of this compound?
Basic Research Question
Methodological Answer:
1H/13C NMR and IR spectroscopy are essential:
- NMR: Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks. For example, azide intermediates show distinct singlet peaks at δ 7.54 ppm (pyrazole-H) and δ 5.16 ppm (benzyl-CH2) in CDCl3 .
- IR: Confirm functional groups (e.g., nitrile: 2231 cm⁻¹; azide: 2139 cm⁻¹) .
Mass Spectrometry (HRMS-EI) validates molecular weight (e.g., [M]+ at m/z 238.0961 for pyrazole-carbonitrile analogs) .
How does the sulfonyl group influence the compound’s stability and reactivity?
Basic Research Question
Methodological Answer:
The 4-ethoxy-3-methylphenylsulfonyl group enhances:
- Stability: Electron-withdrawing sulfonyl groups reduce nucleophilic attack on the pyrrolidine ring .
- Reactivity: Facilitates hydrogen bonding in crystallization (e.g., sulfonamide analogs form stable monoclinic crystals) .
Experimental Validation: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH).
How can contradictory NMR data for synthetic intermediates be resolved?
Advanced Research Question
Methodological Answer:
Contradictions arise from dynamic rotational isomers or impurities. Mitigation strategies:
- Variable Temperature NMR (VT-NMR): Identify rotational barriers (e.g., pyrrolidine ring flipping at −40°C to RT) .
- Purification: Use alumina plug filtration to remove by-products (e.g., unreacted azides) .
- 2D NMR: HSQC and HMBC correlate ambiguous protons/carbons (e.g., pyrazine vs. pyrrolidine signals) .
What structure-activity relationships (SAR) are observed with pyrazine-carbonitrile analogs?
Advanced Research Question
Methodological Answer:
SAR studies reveal:
- Nitrogen Positioning: Pyrazine nitrogens at positions 1 and 4 enhance binding to kinase targets (e.g., triazolopyridine derivatives ).
- Substituent Effects: Bulkier groups (e.g., 4-ethoxy-3-methylphenyl) reduce solubility but improve metabolic stability .
Table 2: SAR Trends in Pyrazine Derivatives
| Substituent | Solubility (mg/mL) | IC50 (nM) |
|---|---|---|
| -CN (carbonitrile) | 0.8 | 12 |
| -OCH3 (methoxy) | 1.5 | 45 |
| -SO2Ar (sulfonyl) | 0.3 | 8 |
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
Methodological Answer:
Molecular Docking (AutoDock Vina) and MD Simulations (GROMACS) predict binding modes:
- Target Selection: Prioritize kinases (e.g., EGFR) based on pyrazine’s electron-deficient π-system .
- Docking Parameters: Grid size = 25 ų, exhaustiveness = 20. Validate with experimental IC50 data .
What strategies identify and characterize synthetic by-products?
Advanced Research Question
Methodological Answer:
- LC-MS/MS: Detect low-abundance by-products (e.g., de-ethylated sulfonyl intermediates ).
- Isolation: Use preparative HPLC with C18 columns (MeCN/H2O gradient).
- Mechanistic Insight: By-products often arise from incomplete sulfonation or pyrrolidine ring opening .
How do crystallization conditions affect polymorph formation?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
